molecular formula C6H5BrN4S B6265543 7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine CAS No. 31169-29-6

7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine

Cat. No.: B6265543
CAS No.: 31169-29-6
M. Wt: 245.1
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Description

7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core with a bromine atom at the 7th position and a hydrazinyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine typically involves multiple steps starting from commercially available precursors. One common method involves the initial formation of the thieno[3,2-d]pyrimidine core, followed by bromination and subsequent introduction of the hydrazinyl group.

    Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Bromination: The thieno[3,2-d]pyrimidine core is then brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Hydrazinyl Group: The brominated intermediate is then reacted with hydrazine or a hydrazine derivative to introduce the hydrazinyl group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: The compound is studied for its biological activity and potential as an enzyme inhibitor or receptor modulator.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the thieno[3,2-d]pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-4-chlorothieno[3,2-d]pyrimidine
  • 7-bromo-4-methylthieno[3,2-d]pyrimidine
  • 7-bromo-4-aminothieno[3,2-d]pyrimidine

Uniqueness

7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine is unique due to the presence of the hydrazinyl group, which provides additional sites for chemical modification and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

CAS No.

31169-29-6

Molecular Formula

C6H5BrN4S

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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